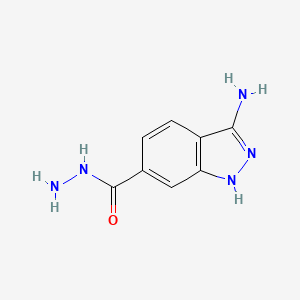

3-Amino-1H-indazole-6-carbohydrazide

CAS No.: 2140305-21-9

Cat. No.: VC4092414

Molecular Formula: C8H9N5O

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2140305-21-9 |

|---|---|

| Molecular Formula | C8H9N5O |

| Molecular Weight | 191.19 |

| IUPAC Name | 3-amino-1H-indazole-6-carbohydrazide |

| Standard InChI | InChI=1S/C8H9N5O/c9-7-5-2-1-4(8(14)11-10)3-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13) |

| Standard InChI Key | FJJBDVQJSRXQCL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)NN)NN=C2N |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)NN=C2N |

Introduction

Chemical Profile and Structural Characteristics

Molecular Structure and Tautomerism

The indazole core exists in three tautomeric forms: 1H-, 2H-, and 3H-indazole. For 3-amino-1H-indazole-6-carbohydrazide, the 1H-tautomer is the most stable configuration due to intramolecular hydrogen bonding and resonance stabilization . Density functional theory (DFT) studies on analogous indazoles reveal that substituents like amino and carbohydrazide groups significantly influence electronic distribution, as evidenced by molecular electrostatic potential (MEP) maps .

Table 1: Key Physical Properties of 3-Amino-1H-indazole-6-carbohydrazide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₅O | |

| Molecular Weight | 191.19 g/mol | |

| Melting Point | Not reported (decomposes) | |

| CAS Number | 2140305-21-9 | |

| Solubility | Moderate in polar solvents |

Synthesis and Functionalization

Synthetic Routes

The synthesis of 3-amino-1H-indazole-6-carbohydrazide typically involves multi-step protocols:

-

Esterification: 1H-Indazole-3-carboxylic acid is converted to its methyl ester using methanol and sulfuric acid .

-

Hydrazide Formation: Reaction with hydrazine hydrate yields 1H-indazole-3-carbohydrazide .

-

Functionalization: Coupling with aryl acids or aldehydes via amide bond formation using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) .

Optimization Challenges

Key challenges include controlling regioselectivity during carbohydrazide formation and minimizing side reactions. Yields range from 55–80%, with purity confirmed via HPLC and NMR .

Spectroscopic Characterization

NMR and IR Data

-

¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H) .

-

¹³C NMR: Peaks at 162.4 (C=O), 148.2 (C-3), 122.7–135.8 (aromatic carbons) .

-

IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.19 [M+H]⁺ .

Biological Activities and Applications

Table 2: In Vitro Activity Against Cancer Cell Lines

Enzyme Inhibition

The compound inhibits IDO1 (Indoleamine 2,3-Dioxygenase 1), an immunosuppressive enzyme overexpressed in tumors (IC₅₀ = 720–770 nM) . Selectivity over TDO (Tryptophan 2,3-Dioxygenase) is moderate (17–25 fold) .

Computational and Theoretical Insights

DFT Studies

DFT/B3LYP/6-311++G(d,p) calculations predict:

-

MEP Analysis: Electron-rich regions at the carbohydrazide group facilitate nucleophilic interactions .

ADMET Profiling

In silico predictions using SwissADME indicate:

-

Lipophilicity (LogP): 1.8, suggesting moderate membrane permeability.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume